6,10,15,19-Tetraoxa-3,22-dithiatetracosane-8,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10,15,19-Tetraoxa-3,22-dithiatetracosane-8,17-diol is a chemical compound with the molecular formula C18H38O6S2 . It is characterized by the presence of multiple oxygen and sulfur atoms within its structure, which contribute to its unique chemical properties.
Analyse Chemischer Reaktionen
6,10,15,19-Tetraoxa-3,22-dithiatetracosane-8,17-diol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6,10,15,19-Tetraoxa-3,22-dithiatetracosane-8,17-diol has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6,10,15,19-Tetraoxa-3,22-dithiatetracosane-8,17-diol involves its interaction with specific molecular targets and pathways. The presence of oxygen and sulfur atoms allows it to form various chemical bonds and interactions, which can influence biological processes and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
6,10,15,19-Tetraoxa-3,22-dithiatetracosane-8,17-diol can be compared with other similar compounds, such as:
2,6,10,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaene: This compound has a similar carbon backbone but differs in the presence of multiple methyl groups and double bonds.
1,6,10,14,18,22-Tetracosahexaen-3-ol, 2,6,10,15,19,23-hexamethyl-: This compound also has a similar structure but includes a hydroxyl group and multiple double bonds.
The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
90859-46-4 |
---|---|
Molekularformel |
C18H38O6S2 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
1-(2-ethylsulfanylethoxy)-3-[4-[3-(2-ethylsulfanylethoxy)-2-hydroxypropoxy]butoxy]propan-2-ol |
InChI |
InChI=1S/C18H38O6S2/c1-3-25-11-9-23-15-17(19)13-21-7-5-6-8-22-14-18(20)16-24-10-12-26-4-2/h17-20H,3-16H2,1-2H3 |
InChI-Schlüssel |
CNUANDZOQAVSOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCSCCOCC(COCCCCOCC(COCCSCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.